molecular formula C16H19N3O2 B7512060 4-benzoyl-N-prop-2-ynyl-1,4-diazepane-1-carboxamide

4-benzoyl-N-prop-2-ynyl-1,4-diazepane-1-carboxamide

Cat. No. B7512060
M. Wt: 285.34 g/mol
InChI Key: VCQZKJAAPMZRRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoyl-N-prop-2-ynyl-1,4-diazepane-1-carboxamide, also known as BZD, is a chemical compound that belongs to the class of diazepanes. It has been widely studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

4-benzoyl-N-prop-2-ynyl-1,4-diazepane-1-carboxamide acts as a positive allosteric modulator of the GABA-A receptor, which is a neurotransmitter receptor that plays a role in regulating anxiety and other emotional states. 4-benzoyl-N-prop-2-ynyl-1,4-diazepane-1-carboxamide enhances the activity of GABA-A receptors, leading to an increased inhibitory effect on neurotransmitter release and a reduction in anxiety and other emotional states.
Biochemical and Physiological Effects:
4-benzoyl-N-prop-2-ynyl-1,4-diazepane-1-carboxamide has been found to have various biochemical and physiological effects, including anxiolytic, sedative, hypnotic, and anticonvulsant effects. 4-benzoyl-N-prop-2-ynyl-1,4-diazepane-1-carboxamide has also been found to have potential anticancer effects, although more research is needed in this area.

Advantages and Limitations for Lab Experiments

4-benzoyl-N-prop-2-ynyl-1,4-diazepane-1-carboxamide has several advantages for lab experiments, including its ability to modulate the activity of GABA-A receptors, which play a crucial role in regulating anxiety and other emotional states. However, 4-benzoyl-N-prop-2-ynyl-1,4-diazepane-1-carboxamide also has limitations, including its potential for abuse and dependence, which can complicate the interpretation of results in lab experiments.

Future Directions

There are several future directions for further research on 4-benzoyl-N-prop-2-ynyl-1,4-diazepane-1-carboxamide, including its potential use in the treatment of anxiety, depression, and other psychiatric disorders. 4-benzoyl-N-prop-2-ynyl-1,4-diazepane-1-carboxamide may also have potential as an anticancer agent, although more research is needed in this area. Additionally, further research is needed to better understand the mechanism of action of 4-benzoyl-N-prop-2-ynyl-1,4-diazepane-1-carboxamide and its potential side effects and limitations.

Synthesis Methods

4-benzoyl-N-prop-2-ynyl-1,4-diazepane-1-carboxamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 4-benzoyl-1,4-diazepane-1-carboxylic acid with propargyl bromide, followed by the addition of sodium hydride to form 4-benzoyl-N-prop-2-ynyl-1,4-diazepane-1-carboxamide.

Scientific Research Applications

4-benzoyl-N-prop-2-ynyl-1,4-diazepane-1-carboxamide has been studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. 4-benzoyl-N-prop-2-ynyl-1,4-diazepane-1-carboxamide has been found to have potential therapeutic effects in the treatment of anxiety, depression, and other psychiatric disorders. It has also been studied for its potential use in cancer treatment.

properties

IUPAC Name

4-benzoyl-N-prop-2-ynyl-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-2-9-17-16(21)19-11-6-10-18(12-13-19)15(20)14-7-4-3-5-8-14/h1,3-5,7-8H,6,9-13H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQZKJAAPMZRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)N1CCCN(CC1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzoyl-N-prop-2-ynyl-1,4-diazepane-1-carboxamide

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